4'-tert-Butyl-3-methylbutyrophenone
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Overview
Description
4’-tert-Butyl-3-methylbutyrophenone is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a phenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-tert-Butyl-3-methylbutyrophenone typically involves the alkylation of phenone derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and methyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 4’-tert-Butyl-3-methylbutyrophenone may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology has been explored to enhance the reaction rates and control the reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions: 4’-tert-Butyl-3-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’-tert-Butyl-3-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-3-methylbutyrophenone involves its interaction with specific molecular targets. The tert-butyl and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the ketone functionality.
3-Methylbutyrophenone: Similar structure but without the tert-butyl group.
Uniqueness: 4’-tert-Butyl-3-methylbutyrophenone is unique due to the combination of both tert-butyl and methyl groups attached to the phenone structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)10-14(16)12-6-8-13(9-7-12)15(3,4)5/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAKVHTCSTTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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